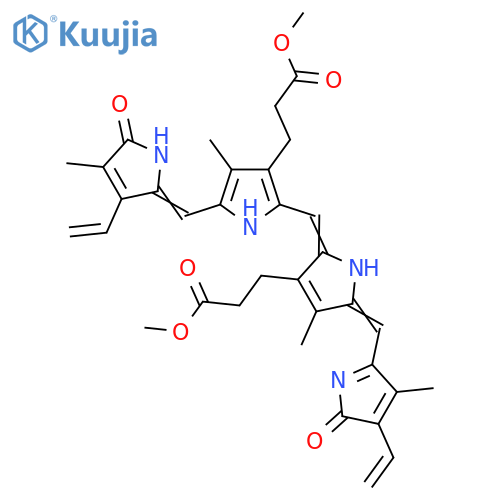Cas no 10035-62-8 (Biliverdine Dimethyl Ester)

Biliverdine Dimethyl Ester structure
商品名:Biliverdine Dimethyl Ester
Biliverdine Dimethyl Ester 化学的及び物理的性質
名前と識別子
-
- 21H-Biline-8,12-dipropanoicacid, 3,18-diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo-,dimethyl ester
- 21H-Biline-8,12-dipropanoicacid, 3,18-diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,...
- BILIVERDIN DIMETHYL ESTER
- Biliverdine Dimethyl Ester
- methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-
- 13,18-Diethenyl-1,19,22,24-tetrahydro-2,8,12,17-tetramethyl-1,19-dioxo-21H-biline-3,7-dipropanoic acid,dimethyl ester
- 3,3'-(2,7,13,17-tetramethyl-1,19-dioxo-3,18-divinyl-1,19,22,24-tetrahydro-21H-biline-8,12-diyl)-bis-propionic acid dimethyl ester
- 3,3'-(2,8,12,17-tetramethyl-1,19-dioxo-13,18-divinyl-1,19,22,24-tetrahydro-21H-biline-3,7-diyl)-bis-propionic acid dimethyl ester
- methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate
- 10035-62-8
- DTXSID30276690
- DTXCID40227936
- 21H-Biline-8,12-dipropanoic acid, 3,18-diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo-, dimethyl ester
-
- MDL: MFCD08669552
- インチ: 1S/C35H38N4O6/c1-9-22-21(6)34(42)39-29(22)16-27-20(5)25(12-14-33(41)45-8)31(37-27)17-30-24(11-13-32(40)44-7)19(4)26(36-30)15-28-18(3)23(10-2)35(43)38-28/h9-10,15-17,36-37H,1-2,11-14H2,3-8H3,(H,39,42)
- InChIKey: JOYVAVFUXFUFHN-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CCC1C(C)=C(C=C2C(C=C)=C(C)C(N2)=O)NC=1C=C1C(CCC(=O)OC)=C(C)C(=CC2C(C)=C(C=C)C(N=2)=O)N1)=O
計算された属性
- せいみつぶんしりょう: 610.27900
- どういたいしつりょう: 610.27913494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 45
- 回転可能化学結合数: 13
- 複雑さ: 1570
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 3
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 139Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 841.1±65.0 °C at 760 mmHg
- フラッシュポイント: 462.5±34.3 °C
- PSA: 138.95000
- LogP: 5.07650
- じょうきあつ: 0.0±3.1 mmHg at 25°C
Biliverdine Dimethyl Ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Biliverdine Dimethyl Ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1054157-25mg |
21H-Biline-8,12-dipropanoic acid, 3,18-diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo-, dimethyl ester |
10035-62-8 | 95% | 25mg |
$940 | 2023-09-04 | |
| Frontier Specialty Chemicals | B610-9-10 mg |
Biliverdin dimethyl ester |
10035-62-8 | 10mg |
$ 178.00 | 2022-11-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B610-9-10mg |
Biliverdin dimethyl ester |
10035-62-8 | 10mg |
2051.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B610-9-10mg |
Biliverdin dimethyl ester |
10035-62-8 | 10mg |
2051CNY | 2021-05-08 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-263029A-25mg |
Biliverdin dimethyl ester, |
10035-62-8 | 25mg |
¥2384.00 | 2023-09-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B610-9-25mg |
Biliverdin dimethyl ester |
10035-62-8 | 25mg |
3644.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B610-9-25mg |
Biliverdin dimethyl ester |
10035-62-8 | 25mg |
3644CNY | 2021-05-08 | ||
| Frontier Specialty Chemicals | B610-9-25mg |
Biliverdin dimethyl ester |
10035-62-8 | 25mg |
$ 333.00 | 2023-09-07 | ||
| Frontier Specialty Chemicals | B610-9-10mg |
Biliverdin dimethyl ester |
10035-62-8 | 10mg |
$ 187.00 | 2023-09-07 | ||
| TRC | B386420-2.5mg |
Biliverdine Dimethyl Ester |
10035-62-8 | 2.5mg |
$ 236.00 | 2023-04-18 |
Biliverdine Dimethyl Ester 関連文献
-
1. Synthetic and biosynthetic studies of porphyrins. Part 11. The synthesis of meso oxygenated protoporphyrinsAnthony H. Jackson,K. R. Nagaraja Rao,Martyn Wilkins J. Chem. Soc. Perkin Trans. 1 1987 307
-
Yangyi Liu,Zhuang Chen,Xueli Wang,Simin Cao,Jianhua Xu,Ralph Jimenez,Jinquan Chen Phys. Chem. Chem. Phys. 2020 22 19903
-
R. Bonnett,A. F. McDonagh J. Chem. Soc. D 1970 237
-
R. Bonnett,A. F. McDonagh J. Chem. Soc. D 1970 238
-
5. Complete chiral discrimination in bilipeptides: the chiroptical properties of the bilatriene helixDaniel Krois,Harald Lehner J. Chem. Soc. Perkin Trans. 2 1987 1523
10035-62-8 (Biliverdine Dimethyl Ester) 関連製品
- 114-25-0(Biliverdine (Technical Grade))
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
